1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone
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Overview
Description
1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone is a chemical compound with the molecular formula C7H11N5O2 and a molecular weight of 197.19 g/mol . This compound is characterized by the presence of a morpholine ring and a tetrazole moiety, making it a unique structure in the field of organic chemistry.
Chemical Reactions Analysis
1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tetrazole moiety can be substituted with other functional groups.
Condensation: It can also undergo condensation reactions to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone can be compared with other similar compounds, such as:
- 4-(2H-tetrazol-5-yl)butanoic acid
- 4-(2H-tetrazol-5-yl)benzaldehyde
- 4-(2H-tetrazol-5-yl)phenol
These compounds share the tetrazole moiety but differ in their additional functional groups, which can lead to differences in their chemical properties and applications. The uniqueness of this compound lies in its combination of the morpholine ring and the tetrazole moiety, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C7H11N5O2 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(5H-tetrazol-5-yl)ethanone |
InChI |
InChI=1S/C7H11N5O2/c13-7(5-6-8-10-11-9-6)12-1-3-14-4-2-12/h6H,1-5H2 |
InChI Key |
NPNURFBLFZPGPK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2N=NN=N2 |
Canonical SMILES |
C1COCCN1C(=O)CC2N=NN=N2 |
Origin of Product |
United States |
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